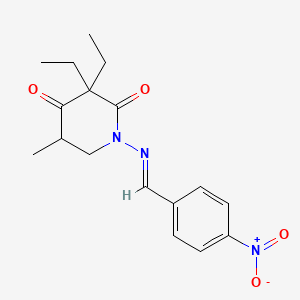
3,3-Diethyl-5-methyl-1-((p-nitrobenzylidene)amino)-2,4-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione is a synthetic organic compound that belongs to the class of piperidinediones. This compound is characterized by its unique structure, which includes a p-nitrobenzylidene group attached to the piperidinedione core. The presence of the nitro group and the piperidinedione ring system imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione typically involves the condensation of 3,3-Diethyl-5-methyl-2,4-piperidinedione with p-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and solvent conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The piperidinedione ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides and hydroxyl derivatives.
Substitution: Formation of substituted piperidinedione derivatives.
Scientific Research Applications
3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinedione ring system may also play a role in modulating the compound’s activity by interacting with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-5-methyl-2,4-piperidinedione: Lacks the p-nitrobenzylidene group.
3,3-Diethyl-5-methyl-1-[(p-methoxybenzylidene)amino]-2,4-piperidinedione: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the p-nitrobenzylidene group in 3,3-Diethyl-5-methyl-1-[(p-nitrobenzylidene)amino]-2,4-piperidinedione imparts unique chemical and biological properties, distinguishing it from similar compounds
Properties
CAS No. |
39844-62-7 |
|---|---|
Molecular Formula |
C17H21N3O4 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3,3-diethyl-5-methyl-1-[(E)-(4-nitrophenyl)methylideneamino]piperidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O4/c1-4-17(5-2)15(21)12(3)11-19(16(17)22)18-10-13-6-8-14(9-7-13)20(23)24/h6-10,12H,4-5,11H2,1-3H3/b18-10+ |
InChI Key |
PEJFXQGCVOVJJD-VCHYOVAHSA-N |
Isomeric SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C)CC |
Canonical SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC=C(C=C2)[N+](=O)[O-])C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


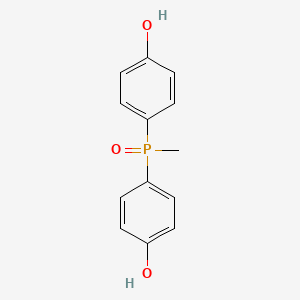
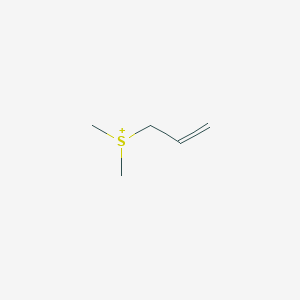

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

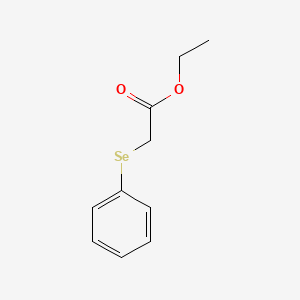
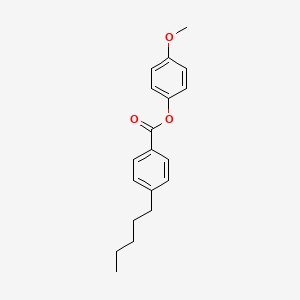

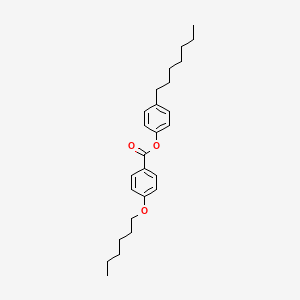
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
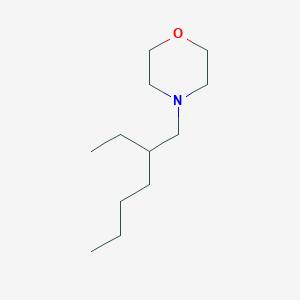
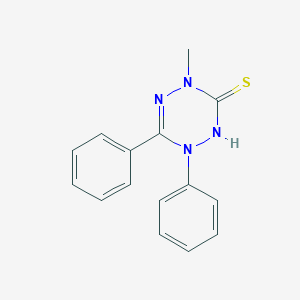
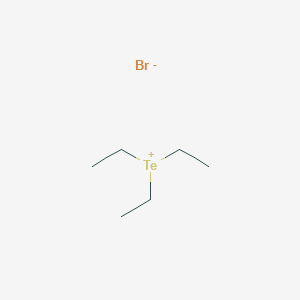
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
